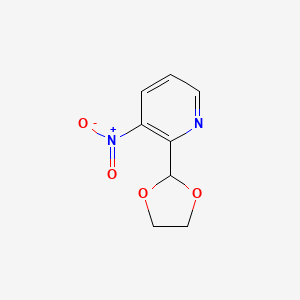

2-(1,3-Dioxolan-2-yl)-3-nitropyridine

Description

Properties

Molecular Formula |

C8H8N2O4 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

2-(1,3-dioxolan-2-yl)-3-nitropyridine |

InChI |

InChI=1S/C8H8N2O4/c11-10(12)6-2-1-3-9-7(6)8-13-4-5-14-8/h1-3,8H,4-5H2 |

InChI Key |

SEZFBAXDBCYIIS-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=C(C=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine:

(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid

- Molecular Formula: C₆H₈BNO₃

- Molecular Weight: Not explicitly stated, but estimated at ~153 g/mol.

- Key Features : A dihydropyridine derivative with a boronic acid group at the 3-position and a methyl group at the 1-position.

- Applications : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation. The dihydropyridine core may also act as a redox-active scaffold in drug design .

- Safety/Commercial Data : Available under product number CDS021416, with safety data sheets (SDS) indicating standard handling protocols for boronic acids .

5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide

- Molecular Formula : C₂₄H₂₇N₅O₂S

- Molecular Weight: Not provided, but estimated at ~473 g/mol.

- Key Features: A highly substituted dihydropyridine with cyano, mercapto, and carboxamide groups.

- Applications : Such polyfunctionalized dihydropyridines are often explored as enzyme inhibitors (e.g., calcium channel blockers) or fluorescent probes due to their conjugated π-systems .

- Commercial Data : Marketed by AldrichCPR (product R434205), suggesting niche research applications .

4-(1,3-Dioxolan-2-yl)piperidine

- CAS : 202062-80-4

- Molecular Formula: C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- Key Features : A piperidine ring fused with a dioxolane group. Unlike the pyridine-based compound, this saturated ring lacks aromaticity.

- Applications : Piperidine derivatives are common in pharmaceuticals (e.g., alkaloid synthesis). The dioxolane group may enhance solubility or act as a protecting group for ketones .

Structural and Functional Analysis

Substituent Effects

Preparation Methods

Reaction Pathway

This method involves synthesizing 3-nitro-2-pyridinecarbaldehyde followed by acetalization with ethylene glycol.

Step 1: Synthesis of 3-Nitro-2-pyridinecarbaldehyde

-

Nitration of 2-pyridinecarbaldehyde : Direct nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C yields 3-nitro-2-pyridinecarbaldehyde. The electron-withdrawing aldehyde group directs nitration to position 3.

-

Alternative route : Oxidation of 3-nitro-2-methylpyridine using selenium dioxide (SeO₂) in dioxane/water (1:1) at 80°C for 6 hours.

Step 2: Acetal Formation

Key Data

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | HNO₃/H₂SO₄, 0–5°C | 70% | |

| 1 | SeO₂, dioxane/H₂O | 78% | |

| 2 | Ethylene glycol, TsOH | 88% |

Nitration of 2-(1,3-Dioxolan-2-yl)pyridine

Reaction Pathway

Here, the dioxolane group is introduced first, followed by nitration at position 3.

Step 1: Synthesis of 2-(1,3-Dioxolan-2-yl)pyridine

Step 2: Nitration

Key Data

Oxidation and Protection Route

Reaction Pathway

This approach starts with 2-methyl-3-nitropyridine, which is oxidized to the aldehyde and then protected.

Step 1: Nitration of 2-Methylpyridine

Step 2: Oxidation to 3-Nitro-2-pyridinecarbaldehyde

Key Data

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Overall Yield |

|---|---|---|---|

| 1 | Short route, high acetal yield | Nitration regioselectivity challenges | 61–70% |

| 2 | Avoids aldehyde oxidation | Low nitration yield due to acetal deactivation | 60–65% |

| 3 | Reliable oxidation step | Multiple steps increase cost | 43–51% |

Industrial Considerations

Q & A

Q. What are the key synthetic routes for 2-(1,3-Dioxolan-2-yl)-3-nitropyridine, and how can reaction conditions be optimized?

The synthesis typically involves nitration of a pyridine precursor followed by functionalization with a dioxolane group. Key steps include:

- Nitropyridine Formation : Nitration at the 3-position of pyridine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .

- Dioxolane Introduction : Protection of a carbonyl group via reaction with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) .

Optimization : - Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Monitor purity via HPLC or GC-MS to adjust stoichiometry and temperature gradients .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm substituent positions and bond angles .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to distinguish nitro and dioxolane groups.

- FT-IR : Identify ν(NO₂) stretches near 1520–1350 cm⁻¹ and dioxolane C-O-C vibrations at ~1120 cm⁻¹ .

Q. What safety precautions are essential when handling 3-nitropyridine derivatives in the lab?

- Toxicity : Nitro groups may cause mutagenicity; use fume hoods and PPE (gloves, lab coats) .

- Reactivity : Avoid reducing agents (e.g., LiAlH₄) to prevent explosive byproducts .

- Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- DFT Calculations : Use Gaussian or ORCA to model charge distribution (e.g., MEP surfaces) and identify electrophilic centers. The nitro group directs substitution to the 4- and 6-positions .

- Kinetic Studies : Compare activation energies for reactions with amines/thiols under varying pH .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s biological activity?

- Case Study : Bromine substitution at the 4-position (e.g., 2-(4-bromophenoxy)-3-nitropyridine) enhances binding to P2Y1 receptors, as shown in crystallographic studies .

- SAR Table :

| Derivative | Modification | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Parent Compound | None | 12 µM | |

| 4-Bromo Derivative | Br at pyridine C4 | 3.5 µM | |

| 6-Fluoro Derivative | F at pyridine C6 | 8.2 µM |

Q. How can contradictions in crystallographic and spectroscopic data be resolved for this compound?

Q. What strategies mitigate competing side reactions during dioxolane ring formation?

- Side Reaction : Hydrolysis of the dioxolane under acidic conditions.

- Mitigation :

- Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to scavenge water .

- Employ flow chemistry for precise control of residence time and temperature .

Methodological Challenges

Q. How to design a scalable synthesis protocol without compromising enantiomeric purity?

- Batch vs. Flow : Continuous flow systems reduce racemization by minimizing thermal gradients .

- Chiral Catalysts : Use (R)-BINOL-derived catalysts for asymmetric dioxolane formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.